![molecular formula C9H9Cl2NO2 B2695117 2-[(2,4-Dichlorophenyl)amino]propanoic acid CAS No. 72629-78-8](/img/structure/B2695117.png)
2-[(2,4-Dichlorophenyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2,4-Dichlorophenyl)amino]propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is also known by its common name "Dichloroprop-P" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The predicted density is 1.455±0.06 g/cm3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted density of 1.455±0.06 g/cm3, a predicted boiling point of 429.6±35.0 °C, and a melting point of 148-149 °C (in ethanol) .科学的研究の応用
Molecular Docking and Spectroscopic Studies
- Molecular Docking, Vibrational, Structural, Electronic, and Optical Studies : The compound has been studied for its spectroscopic and structural properties. Research includes experimental and theoretical analyses using FT-IR, FT-Raman spectra, and DFT calculations. It has potential as a nonlinear optical material due to its dipole moment and hyperpolarizabilities. The compound's interactions with Placenta growth factor (PIGF-1) suggest potential biological activities, including inhibition properties (Vanasundari et al., 2018).
Fluorescence and Derivatization
- Fluorescence Derivatisation of Amino Acids : The compound has been used to derivatize amino acids, resulting in strongly fluorescent derivatives with significant emission wavelengths. This makes it suitable for biological assays (Frade et al., 2007).
Structural Characterization
- Preparation and Structural Characterization : The structural properties of derivatives of 2-[(2,4-Dichlorophenyl)amino]propanoic acid have been characterized, with a focus on understanding its molecular structure through various spectroscopic methods (Yan Shuang-hu, 2014).
Photochemical Behavior
- Photochemical Behaviour in Aqueous Solution : Research has explored the complex photochemical behavior of this compound in aqueous solutions, identifying various photoproducts and their formation conditions (Meunier et al., 2002).
Antifungal Activity
- Synthesis and Antifungal Activity : Studies have synthesized and tested derivatives of this compound for their fungicidal activity against various plant pathogenic fungi, revealing promising in vitro results (Arnoldi et al., 2007).
Crystal Structure Analysis
- Polymorphism and Co-crystal Salt Formation : Research has focused on synthesizing and studying the polymorphism of 2-[(2,6-Dichlorophenyl)amino]benzoic acid to understand its crystal structure and stereochemistry (Zhoujin et al., 2022).
Electrochemical Degradation
- Electrochemical Degradation in Aqueous Solution : The degradation of compounds related to this compound in aqueous solutions has been investigated, highlighting their potential for wastewater treatment (Niu et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, “3-(2,4-Dichlorophenyl)propionic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-[(2,4-Dichlorophenyl)amino]propanoic acid may interact with various biological targets.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it is plausible that this compound could influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known activities of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
特性
IUPAC Name |
2-(2,4-dichloroanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(13)14)12-8-3-2-6(10)4-7(8)11/h2-5,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLZQDCKJDMRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one](/img/structure/B2695034.png)
![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695037.png)
![1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2695038.png)
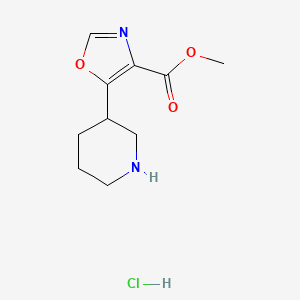
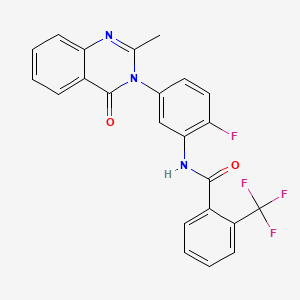
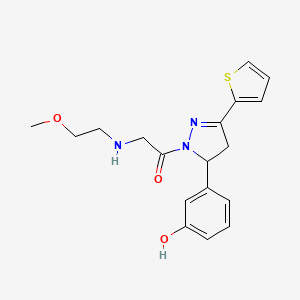
![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)
![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)
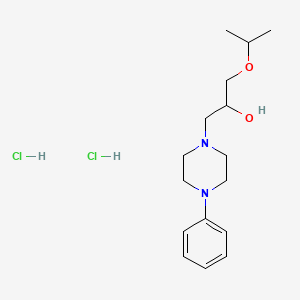
![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)
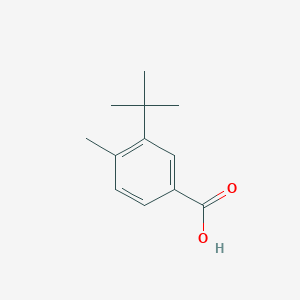
![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)
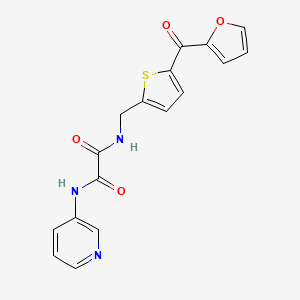
![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)